3-[3-(Dimethylamino)phenyl]-3-pentanol
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Overview
Description
3-[3-(Dimethylamino)phenyl]-3-pentanol: is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Dimethylamino)phenyl]-3-pentanol typically involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[3-(Dimethylamino)phenyl]-3-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-[3-(Dimethylamino)phenyl]-3-pentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)phenyl]-3-pentanol involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
3-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the pentanol chain.
3-(Dimethylamino)benzaldehyde: Contains the dimethylamino group and a formyl group instead of the pentanol chain.
3-(Dimethylamino)propylamine: Features the dimethylamino group and a shorter alkyl chain.
Uniqueness: 3-[3-(Dimethylamino)phenyl]-3-pentanol is unique due to the combination of its dimethylamino group and pentanol chain, which provides distinct reactivity and potential for diverse applications. The presence of both hydrophilic and hydrophobic regions in the molecule allows for versatile interactions with various chemical and biological systems.
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(15,6-2)11-8-7-9-12(10-11)14(3)4/h7-10,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOQJZVUWEHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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